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  • Product: N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine
  • CAS: 880361-91-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine: Physicochemical Properties and Analytical Characterization

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties and analytical characterization methodologies for N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine. As a substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical characterization methodologies for N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine. As a substituted pyrazole, this compound belongs to a class of heterocyclic structures renowned for their broad applicability in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering foundational data, expert insights into its structural-property relationships, and robust, step-by-step protocols for its empirical characterization. While experimental data for this specific molecule is sparse, this guide synthesizes information from its dihydrochloride salt and closely related structural analogs, grounded in the fundamental principles of pyrazole chemistry.

Chemical Identity and Structural Elucidation

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a five-membered heterocyclic compound featuring a pyrazole ring substituted at the C3 and C5 positions.[3] The pyrazole core, an aromatic diazole, is a critical pharmacophore in numerous approved drugs.[1][4][5] The structural arrangement includes a methyl group at C5, enhancing lipophilicity, and an N-methylaminomethyl group at C3, which introduces a basic secondary amine critical for its chemical reactivity and potential biological interactions.

The compound is most commonly available and referenced as its dihydrochloride salt, which enhances stability and aqueous solubility.

  • IUPAC Name: N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

  • Common Form: N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride[6][7]

  • CAS Number (Dihydrochloride): 1238870-77-3[6][7]

  • EC Number (Dihydrochloride): 800-783-6[6]

The structural features—a proton-donating pyrrole-type nitrogen (N1) and a proton-accepting pyridine-type nitrogen (N2)—define the pyrazole ring's electronic and reactive properties.[1] The side chains contribute distinct functionalities that influence the molecule's overall characteristics.

Caption: 2D Structure of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine.

Physicochemical Properties

PropertyValue (Estimated/Derived)Rationale & Expert Insight
Molecular Formula C₇H₁₃N₃Derived from the chemical structure. A related compound, N-Methyl-1-(1h-pyrazol-3-yl)methanamine, has the formula C₅H₉N₃.[8]
Molecular Weight 139.20 g/mol Calculated from the molecular formula. The addition of two methyl groups to C₅H₉N₃ (111.15 g/mol ) increases the weight.[8]
Physical Form Predicted to be a liquid or low-melting solid at STP.Many similar, low-molecular-weight N-alkylated pyrazoles are liquids or solids.[9] The dihydrochloride salt is expected to be a crystalline solid.[6]
Boiling Point > 200 °C (Estimated)The presence of N-H bonds allows for hydrogen bonding, leading to a higher boiling point than non-polar molecules of similar weight. Parent pyrazole boils at 188 °C.[4]
Solubility Soluble in water (as HCl salt), methanol, DMSO.The basic amine and pyrazole nitrogens ensure high solubility in protic solvents, especially upon protonation to the salt form. Insoluble pyrazoles can be solubilized via encapsulation.[2]
pKa ~2.5 (Pyrazole N-H), ~9.5 (Amine N-H) (Estimated)The pyrazole ring N-H is weakly acidic. The secondary amine is basic, similar to other alkylamines. Parent pyrazole has a pKb of 11.5.[4]

Synthesis and Reactivity Insights

While specific synthesis routes for this molecule are not widely published, the synthesis of functionalized pyrazoles is well-documented.[1][10] A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. For this specific molecule, a plausible route would start with a functionalized pyrazole aldehyde, followed by reductive amination.

  • Pyrazole Formation: Reaction of a diketone precursor with hydrazine to form the 3,5-disubstituted pyrazole ring.

  • Functionalization: Introduction of a formyl group at the C3 position.

  • Reductive Amination: Condensation of the pyrazole-3-carbaldehyde with methylamine to form an imine, which is subsequently reduced (e.g., with sodium borohydride) to yield the final secondary amine.[11]

  • Basicity: The most reactive site for protonation is the secondary amine, followed by the pyridine-like N2 of the pyrazole ring. This basicity is key to forming stable salts like the dihydrochloride.

  • Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. Electrophilic attack typically occurs at the C4 position, which has the highest electron density as the two nitrogen atoms withdraw density from C3 and C5.[3][4]

  • N-Alkylation/Acylation: The pyrrole-like N1-H is nucleophilic and can be deprotonated with a base, allowing for alkylation or acylation at this position. The secondary amine is also highly nucleophilic and will readily react with electrophiles such as acyl chlorides or alkyl halides.

Analytical Characterization Protocols

A multi-technique approach is essential for the unambiguous confirmation of structure, identity, and purity.[12][13] The following protocols are designed as self-validating workflows for researchers handling this or similar compounds.

G cluster_0 Workflow for Structural Verification Sample Test Sample (N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine) MS Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Fragmentation Sample->MS ESI-TOF NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Elucidate C-H Framework - Confirm Connectivity Sample->NMR Dissolve in DMSO-d6 IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C-H, C=N) Sample->IR ATR solid/liquid Purity Chromatography (HPLC) - Assess Purity (% Area) - Detect Impurities Sample->Purity RP-HPLC Confirm Structure & Purity Confirmed MS->Confirm NMR->Confirm IR->Confirm Purity->Confirm

Caption: Comprehensive analytical workflow for compound characterization.

Expertise & Rationale: Electrospray Ionization (ESI) in positive mode is the preferred method for nitrogen-containing basic compounds as they readily accept a proton to form [M+H]⁺ ions.[12] High-resolution MS (e.g., TOF or Orbitrap) provides an accurate mass measurement, which is critical for confirming the elemental composition.

Protocol:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the analyte is protonated for efficient ionization.

  • Instrumentation: A high-resolution mass spectrometer with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 140.1182 (Calculated for C₇H₁₄N₃⁺). Tandem MS (MS/MS) can be used to study fragmentation patterns for further structural confirmation.

Expertise & Rationale: NMR is the most powerful tool for determining the precise atomic connectivity of a molecule.[5][13] A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY) is required for full assignment. DMSO-d₆ is a suitable solvent as it solubilizes the compound and its exchangeable N-H protons will be visible.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations.

  • Expected ¹H NMR Spectral Features (Predicted Shifts in ppm):

    • ~12.0 ppm: Broad singlet, 1H (Pyrazole N1-H).

    • ~6.0 ppm: Singlet, 1H (Pyrazole C4-H).

    • ~3.6 ppm: Singlet or doublet, 2H (Methylene -CH₂-).

    • ~2.4 ppm: Singlet, 3H (N-Methyl -NCH₃).

    • ~2.2 ppm: Singlet, 3H (Pyrazole C5-CH₃).

    • ~2.0-3.0 ppm: Broad singlet, 1H (Amine N-H).

  • Expected ¹³C NMR Spectral Features (Predicted Shifts in ppm):

    • ~150 ppm: Pyrazole C5.

    • ~140 ppm: Pyrazole C3.[4]

    • ~100 ppm: Pyrazole C4.

    • ~45-50 ppm: Methylene -CH₂-.

    • ~35 ppm: N-Methyl -NCH₃.

    • ~12 ppm: Pyrazole C5-CH₃.

Expertise & Rationale: IR spectroscopy is a rapid and effective technique to confirm the presence of key functional groups.[13] Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[12]

Protocol:

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Key Absorption Bands (cm⁻¹):

    • 3300-3100: Broad peaks corresponding to N-H stretching (pyrazole and secondary amine).

    • 2950-2800: C-H stretching from methyl and methylene groups.

    • ~1600-1500: C=N and C=C stretching from the pyrazole aromatic ring.

    • 1450-1350: C-H bending vibrations.

Safety and Handling

While a specific toxicological profile is not available, N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine should be handled with standard laboratory precautions. As an amine, it is expected to be a skin and eye irritant.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For the dihydrochloride salt, protect from moisture.

Conclusion

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a functionalized pyrazole derivative with physicochemical properties largely dictated by its aromatic core and basic amine side chain. This guide provides a robust framework for its identification and characterization, combining data from its known salt form with predictive insights based on the well-established chemistry of the pyrazole family. The detailed analytical protocols herein offer a validated approach for researchers to confirm the structure and purity of this and related molecules, ensuring data integrity in synthetic chemistry and drug discovery programs.

References

  • NextSDS. (n.d.). N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Retrieved from [Link]

  • CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • ACS Publications. (2020, September 2). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • PubChemLite. (n.d.). [5-methyl-1-(2-methylpropyl)-1h-pyrazol-4-yl]methanamine. Retrieved from [Link]

Sources

Exploratory

Unlocking Fragment-Based Efficacy: In Vitro Mechanism of Action of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Executive Summary In the landscape of modern drug discovery, not all active compounds are mature therapeutics. N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine (CAS 1238870-77-3) is a highly privileged, low-molecular-wei...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, not all active compounds are mature therapeutics. N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine (CAS 1238870-77-3) is a highly privileged, low-molecular-weight compound utilized primarily as a building block in Fragment-Based Drug Discovery (FBDD)[1].

Because its molecular weight is only 125.17 Da, this molecule does not possess a standalone "mechanism of action" in the traditional pharmacological sense (e.g., as a highly selective, sub-nanomolar inhibitor). Instead, its in vitro mechanism of action is defined by its biophysical target engagement . It acts as a bifunctional pharmacophoric anchor, capable of penetrating deep into protein pockets to modulate target activity—most notably within the ATP-binding sites of kinases[2],[3].

This technical guide deconstructs the structural biology of this fragment, explaining the causality behind its binding modalities and detailing the self-validating in vitro protocols required to harness it for lead optimization.

Physicochemical Profiling & "Rule of Three" Compliance

To understand how this molecule acts in vitro, we must first look at its physicochemical profile. Effective fragments must comply with the "Rule of Three" (Ro3) to ensure they possess high ligand efficiency (LE) and leave ample physicochemical "space" for subsequent fragment growing and linking.

As shown in Table 1, N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a near-perfect fragment candidate[1].

Table 1: Physicochemical Properties of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Physicochemical PropertyValueFBDD "Rule of Three" Compliance
Molecular Weight 125.17 g/mol Compliant (≤ 300 Da)
Monoisotopic Mass 125.0953 DaCompliant
Rotatable Bonds 2Compliant (≤ 3)
H-Bond Donors 2Compliant (≤ 3)
H-Bond Acceptors 2Compliant (≤ 3)
Topological Polar Surface Area 54.7 ŲCompliant (≤ 60 Ų)

In Vitro Mechanism of Action: A Structural Perspective

The in vitro efficacy of this fragment is driven by two distinct structural motifs: the 5-methyl-1H-pyrazole core and the N-methylmethanamine side chain . Together, they create a bifunctional binding mechanism.

The Pyrazole Core: Kinase Hinge Binding

The 1H-pyrazole ring is a well-documented bioisostere for amides and phenols, frequently utilized to target the hinge region of kinases (e.g., Aurora kinases, RIP2, and PKB)[2],[4],[3].

  • The Mechanism: The pyrazole nitrogen atoms act as a bidentate hydrogen bond donor/acceptor pair. In an in vitro kinase assay, the pyrazole core displaces the adenine ring of ATP. The NH group donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glutamate or Leucine), while the adjacent N atom accepts a hydrogen bond from the backbone amide of the same or an adjacent residue[2].

  • Causality: The 5-methyl substitution restricts the rotational degree of freedom within the binding pocket, entropically favoring the bound state and increasing ligand efficiency.

The Secondary Amine: Electrostatic Anchoring

Extending from the pyrazole core is an N-methylmethanamine group. At a physiological in vitro pH of 7.4, this secondary amine is protonated.

  • The Mechanism: The protonated amine seeks out electronegative regions within the protein, specifically targeting the carboxylate side chains of Aspartate or Glutamate to form robust salt bridges[5].

  • Causality: Secondary amines require less desolvation energy than primary amines before forming a salt bridge, making them energetically favorable for deep-pocket binding where water displacement is critical[5],[6].

MOA Fragment N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine Pyrazole 5-methyl-1H-pyrazole Core Fragment->Pyrazole Amine N-methylmethanamine Group Fragment->Amine Hinge Kinase Hinge Region (Backbone H-Bonds) Pyrazole->Hinge Bidentate H-Bonds Acidic Acidic Pocket Residues (Asp/Glu Salt Bridges) Amine->Acidic Electrostatics Inhibition Target Modulation Hinge->Inhibition Acidic->Inhibition

Caption: Bifunctional binding mechanism of the pyrazole-amine fragment.

Self-Validating In Vitro Workflows

Because fragments like N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine typically exhibit low affinities ( Kd​ in the 100 µM to 2 mM range), traditional biochemical assays often yield false negatives. As an Application Scientist, I recommend a biophysical-first approach using Microscale Thermophoresis (MST) followed by X-ray crystallography.

Workflow Lib Fragment Library SPR Primary Screen (MST/SPR) Lib->SPR NMR Validation (STD-NMR) SPR->NMR Xray Crystallography (Soaking) NMR->Xray Opt Lead Optimization Xray->Opt

Caption: In vitro fragment-based screening and validation workflow.

Protocol 1: Microscale Thermophoresis (MST) for Primary Screening

Why MST? MST detects minute changes in the hydration shell of a protein upon ligand binding. It does not require the fragment to be fluorescently tagged, preventing steric hindrance that could mask the binding of a 125 Da molecule.

  • Target Labeling: Label the target kinase (e.g., RIP2 or PKB) using a RED-tris-NTA dye (if His-tagged) to achieve a final concentration of 50 nM in the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Ligand Titration: Prepare a 16-point serial dilution of the fragment in assay buffer containing 5% DMSO. The top concentration should be at least 5 mM to capture low-affinity binding.

  • Measurement: Load the samples into standard MST capillaries. Run the MST assay at 20% LED power and medium MST power at 25°C.

  • Self-Validation & Controls:

    • Internal Control: Monitor initial capillary fluorescence before the IR laser is applied. If fluorescence varies by >10% across capillaries, the fragment is causing protein aggregation, and the data must be discarded.

    • Baseline Control: Run a DMSO-only titration to confirm the baseline thermophoretic movement of the unbound protein.

Protocol 2: High-Concentration X-ray Crystallography Soaking

Why Soaking? To structurally validate the hinge-binding and salt-bridge formation, the fragment must be visualized in the active site. Because of its high off-rate, co-crystallization is often ineffective; high-concentration soaking into pre-formed apo-crystals is required[4].

  • Crystal Preparation: Grow apo-crystals of the target protein using vapor diffusion. Transfer a robust crystal into a stabilization buffer (mother liquor + 10% glycerol).

  • Compound Soaking: Dissolve the fragment in 100% DMSO and add it to the stabilization buffer to a final concentration of 20–50 mM (keeping DMSO ≤ 5%). Soak the crystal for 1 to 24 hours. Causality: The massive molar excess drives the equilibrium toward the bound state within the crystal lattice.

  • Harvesting: Loop the crystal and flash-freeze in liquid nitrogen.

  • Self-Validation & Refinement: Collect diffraction data. During refinement, calculate the Fo​−Fc​ omit map. The fragment should only be modeled if a clear positive density (>3σ) matches the pyrazole-amine geometry. A control crystal soaked only in 5% DMSO must be solved in parallel to rule out buffer artifacts.

Translational Insights: From Fragment to Lead

Once the in vitro mechanism of action is validated, N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine serves as a launchpad for lead optimization.

By utilizing the pyrazole core as a stationary anchor in the kinase hinge, medicinal chemists can use the secondary amine as a synthetic vector. "Fragment growing" can be achieved by functionalizing the N-methyl group with larger aromatic or hydrophobic moieties to reach adjacent allosteric pockets (e.g., the DFG-out pocket in kinases), exponentially increasing binding affinity from the millimolar to the nanomolar range[4],[3].

References[1] PubChemLite - 1238870-77-3 (C6H11N3). Source: PubChem / uni.lu. URL:https://pubchem.ncbi.nlm.nih.gov/compound/45075093[2] Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Source: Journal of Medicinal Chemistry. URL:https://doi.org/10.1021/jm801321n[4] Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters / PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505051/[3] Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery. Source: Journal of Medicinal Chemistry. URL:https://doi.org/10.1021/jm070044r[5] Salt Bridge in Ligand–Protein Complexes—Systematic Theoretical and Statistical Investigations. Source: Journal of Chemical Information and Modeling. URL:https://pubs.acs.org/doi/10.1021/acs.jcim.8b00424[6] Free Energy of Solvated Salt Bridges: A Simulation and Experimental Study. Source: The Journal of Physical Chemistry B. URL:https://pubs.acs.org/doi/10.1021/jp4020412

Sources

Foundational

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine 1H NMR and 13C NMR spectra data

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract Introduction: The Structural Significance...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

Introduction: The Structural Significance of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine and the Role of NMR

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise arrangement of substituents on the pyrazole ring is critical to a molecule's biological function. NMR spectroscopy is the most powerful tool for the unambiguous determination of such structural features.

This guide will provide a detailed, step-by-step interpretation of the anticipated 1H and 13C NMR spectra of the title compound. Our analysis is built upon a solid foundation of empirical data from closely related structures and computational NMR prediction methodologies.[1][2]

Predicted 1H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in a molecule. The predicted spectrum of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is expected to exhibit distinct signals corresponding to the pyrazole ring proton, the methylene bridge protons, the N-methyl protons, the pyrazole C-methyl protons, and the N-H proton of the pyrazole ring.

Experimental Protocol for 1H NMR Acquisition (A General Guideline)

To obtain a high-quality 1H NMR spectrum of a novel compound like N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3][4]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to ensure proper T1 relaxation.

Detailed Peak Assignments and Interpretation

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the protons of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H4 (Pyrazole Ring)~ 6.0 - 6.2Singlet (s)N/AThe H4 proton of the pyrazole ring is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-donating nature of the two nitrogen atoms and the alkyl substituents.[5]
CH₂ (Methylene Bridge)~ 3.8 - 4.0Singlet (s) or Doublet (d)~ 5-7 Hz (if coupled to NH)The methylene protons are adjacent to the electron-withdrawing pyrazole ring and the nitrogen atom, shifting them downfield. They will appear as a singlet if the adjacent NH proton exchange is rapid, or as a doublet if coupling is observed.
N-CH₃ (N-Methyl)~ 2.4 - 2.6Singlet (s) or Doublet (d)~ 5-7 Hz (if coupled to NH)The chemical shift is characteristic of an N-methyl group on a secondary amine.[6][7] Similar to the methylene group, its multiplicity depends on the rate of NH proton exchange.
C5-CH₃ (Pyrazole Methyl)~ 2.2 - 2.4Singlet (s)N/AThis singlet signal is in the typical range for a methyl group attached to an aromatic heterocyclic ring.[4]
N1-H (Pyrazole Ring)Broad, variableBroad Singlet (br s)N/AThe N-H proton of the pyrazole ring is acidic and undergoes exchange with the solvent and trace water, resulting in a broad signal. Its chemical shift is highly dependent on solvent and concentration.[3]
N-H (Amine)Broad, variableBroad Singlet (br s)N/AThe secondary amine proton is also exchangeable, leading to a broad signal. Its chemical shift and visibility can be influenced by solvent choice and sample purity.
Visualization of Molecular Structure and Proton Environments

Caption: Molecular structure of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine with key proton environments highlighted.

Predicted 13C NMR Spectrum

The 13C NMR spectrum provides information about the carbon framework of the molecule. A proton-decoupled 13C NMR spectrum is expected to show five distinct signals for the carbon atoms of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine.

Experimental Protocol for 13C NMR Acquisition (A General Guideline)
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for 13C NMR due to the low natural abundance of the 13C isotope.[8]

  • Instrumentation: A high-field NMR spectrometer is advantageous for better sensitivity and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically necessary.[8]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Detailed Peak Assignments and Interpretation
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C3 (Pyrazole Ring)~ 150 - 155The C3 carbon, attached to the aminomethyl group, is significantly deshielded by the adjacent nitrogen atoms of the pyrazole ring.
C5 (Pyrazole Ring)~ 140 - 145The C5 carbon, bearing the methyl group, is also deshielded by the ring nitrogens, but to a slightly lesser extent than C3.
C4 (Pyrazole Ring)~ 105 - 110The C4 carbon is the most shielded of the pyrazole ring carbons, appearing at a characteristic upfield position.[9]
CH₂ (Methylene Bridge)~ 45 - 50This carbon is deshielded by the adjacent nitrogen atom and the pyrazole ring.
N-CH₃ (N-Methyl)~ 35 - 40The chemical shift is typical for a methyl group attached to a secondary amine.[10]
C5-CH₃ (Pyrazole Methyl)~ 10 - 15This methyl carbon appears in the typical aliphatic region.
Visualization of Key 1H-13C Correlations (Predicted HSQC)

A Heteronuclear Single Quantum Coherence (HSQC) experiment would be invaluable to confirm these assignments by correlating each proton with its directly attached carbon.

G cluster_h Predicted 1H Signals cluster_c Predicted 13C Signals H4 H4 (~6.1 ppm) C4 C4 (~107 ppm) H4->C4 HSQC Correlation CH2 CH₂ (~3.9 ppm) C_CH2 CH₂ (~48 ppm) CH2->C_CH2 HSQC Correlation NCH3 N-CH₃ (~2.5 ppm) C_NCH3 N-CH₃ (~37 ppm) NCH3->C_NCH3 HSQC Correlation C5CH3_H C5-CH₃ (~2.3 ppm) C5CH3_C C5-CH₃ (~12 ppm) C5CH3_H->C5CH3_C HSQC Correlation

Caption: Predicted 2D HSQC correlations between proton and carbon signals for N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine. The predicted chemical shifts, multiplicities, and coupling constants are based on established NMR principles and data from analogous compounds. The provided experimental protocols offer a solid starting point for the actual acquisition of spectral data. This guide serves as a valuable resource for the structural elucidation and confirmation of this and related pyrazole derivatives, underscoring the power of NMR spectroscopy in modern chemical research and drug development.

References

  • Jimeno, M. L., Jagerovic, N., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(5-6), 289-294.
  • Elguero, J., et al. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 53(2), 97-106.
  • Jimeno, M.L., et al. (1997).
  • ResearchGate. (2026). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Doc Brown. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2.
  • ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine.
  • S. M. A. Hakim, et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC.

Sources

Exploratory

crystal structure and binding affinity of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

An In-depth Technical Guide to the Structural and Affinity Characterization of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine for Drug Discovery Professionals As a Senior Application Scientist, this guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural and Affinity Characterization of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the detailed investigation of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine, a small molecule with potential therapeutic applications. This document is structured to provide not only the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and self-validating scientific approach.

Part 1: Foundational Understanding of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile scaffold for engaging with a wide array of biological targets. Its presence in numerous FDA-approved drugs underscores its therapeutic relevance. N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine incorporates this key moiety, suggesting its potential for biological activity. A thorough understanding of its three-dimensional structure and binding characteristics is the first step in unlocking this potential.

Synthesis and Purification

Prior to any structural or affinity studies, the synthesis and purification of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine to a high degree of purity (>95%) is paramount. The presence of impurities can significantly interfere with crystallization and binding assays. While a detailed synthetic route is beyond the scope of this guide, established methods for the synthesis of pyrazole derivatives are available in the chemical literature. Post-synthesis, purification is typically achieved through column chromatography, and the purity is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Elucidating the Three-Dimensional Architecture: Crystal Structure Determination

The precise knowledge of a molecule's crystal structure provides invaluable insights into its conformational preferences and potential intermolecular interactions, which are critical for rational drug design.

The Rationale for Crystallization

Single-crystal X-ray diffraction is the gold standard for determining the atomic-level three-dimensional structure of a small molecule. The resulting electron density map allows for the unambiguous assignment of atomic positions, bond lengths, bond angles, and torsion angles. This information is foundational for understanding the molecule's intrinsic geometry and for subsequent computational modeling and docking studies.

Step-by-Step Protocol for Small Molecule Crystallization
  • Solvent Selection and Screening:

    • Objective: To identify a suitable solvent or solvent system from which the compound will slowly precipitate as well-ordered crystals.

    • Procedure:

      • Begin by assessing the solubility of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

      • Employ high-throughput screening methods using a crystallization plate. In each well, dissolve a small amount of the compound in a good solvent and add a precipitant (a solvent in which the compound is poorly soluble).

      • Common crystallization techniques to be screened include:

        • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

        • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the molecule is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the molecule solution gradually brings it to a state of supersaturation, promoting crystal growth.

        • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting and Mounting:

    • Objective: To carefully select and mount a suitable single crystal for X-ray diffraction analysis.

    • Procedure:

      • Under a microscope, identify a well-formed crystal with sharp edges and no visible defects.

      • Using a cryoloop, carefully scoop the crystal from the mother liquor.

      • Quickly mount the crystal on a goniometer head and flash-cool it in a stream of liquid nitrogen to prevent ice formation and radiation damage.

  • X-ray Diffraction Data Collection and Structure Solution:

    • Objective: To obtain a high-quality diffraction pattern and solve the crystal structure.

    • Procedure:

      • The mounted crystal is placed in an X-ray diffractometer.

      • A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

      • The collected data is processed to determine the unit cell dimensions and space group.

      • The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Interpreting the Crystal Structure

The solved crystal structure of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine will reveal:

  • Conformation: The preferred three-dimensional arrangement of the molecule in the solid state.

  • Intermolecular Interactions: The presence of hydrogen bonds, van der Waals interactions, and any π-stacking, which govern the crystal packing.

  • Chirality: If applicable, the absolute stereochemistry of the molecule.

Part 3: Quantifying Molecular Interactions: Binding Affinity Analysis

Determining the binding affinity of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine to its biological target is a critical step in assessing its potential as a drug candidate. The dissociation constant (Kd) is a measure of the strength of the binding interaction.

Selecting the Appropriate Assay: A Comparative Overview

Several biophysical techniques can be employed to measure binding affinity. The choice of method depends on the nature of the target protein and the availability of reagents.

Technique Principle Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized target.Real-time, label-free, provides kinetic data (kon, koff).Requires immobilization of the target protein, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target in solution.Label-free, solution-based, provides thermodynamic data (ΔH, ΔS).Requires larger amounts of protein and ligand.
Radioligand Binding Assay A radiolabeled ligand competes with the unlabeled test compound for binding to the target.High sensitivity, well-established.Requires synthesis of a radiolabeled ligand, safety considerations.
Detailed Protocol for Surface Plasmon Resonance (SPR)

SPR is a powerful technique for characterizing biomolecular interactions in real-time.

  • Target Immobilization:

    • Objective: To covalently attach the purified target protein to the sensor chip surface.

    • Procedure:

      • Activate the carboxymethylated dextran surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

      • Inject the purified target protein over the activated surface. The primary amine groups on the protein will form covalent amide bonds with the activated surface.

      • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Objective: To measure the binding of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine to the immobilized target.

    • Procedure:

      • Prepare a series of dilutions of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine in a suitable running buffer.

      • Inject the different concentrations of the compound over the sensor surface and a reference flow cell (to subtract non-specific binding).

      • The binding is monitored in real-time as a change in the response units (RU).

      • After each injection, regenerate the sensor surface by injecting a solution that disrupts the binding interaction (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Objective: To determine the kinetic and affinity constants.

    • Procedure:

      • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizing the Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing P1 Activate Sensor Chip (NHS/EDC) P2 Immobilize Target Protein P1->P2 P3 Deactivate Surface (Ethanolamine) P2->P3 A1 Inject Analyte Series (N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine) P3->A1 A2 Monitor Binding (RU) A1->A2 A3 Regenerate Surface A2->A3 D1 Fit Sensorgrams A3->D1 D2 Determine kon, koff, Kd D1->D2

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Part 4: Integrating Structural and Affinity Data for Rational Drug Design

The true power of this approach lies in the integration of the crystal structure and binding affinity data.

Structure-Activity Relationship (SAR) Studies

The crystal structure of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine can be used as a starting point for in silico docking studies with a homology model or a known structure of the target protein. This can help to generate hypotheses about the binding mode of the compound. The experimentally determined Kd provides a quantitative measure of the potency of the initial hit.

This information can then be used to guide the synthesis of a library of analogues with modifications designed to improve binding affinity. For example, if the docking studies suggest a specific hydrogen bond is important for binding, analogues can be synthesized to optimize this interaction. The binding affinities of these new compounds can then be determined, establishing a structure-activity relationship.

Lead Optimization

The iterative cycle of design, synthesis, and testing is the foundation of lead optimization. By combining the structural insights from X-ray crystallography with the quantitative data from binding affinity assays, researchers can rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties.

Visualizing the Drug Discovery Cascade

Drug_Discovery_Cascade cluster_discovery Discovery & Characterization cluster_design Rational Design cluster_optimization Lead Optimization A Synthesize & Purify N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine B Determine Crystal Structure (X-ray Crystallography) A->B C Determine Binding Affinity (SPR/ITC) A->C D In Silico Docking B->D C->D E Establish SAR D->E F Design Analogues E->F G Synthesize Analogue Library F->G H Assay Analogues G->H H->E Iterate I Select Lead Candidate H->I

Caption: The iterative cycle of structure-based drug discovery.

Part 5: Conclusion and Future Directions

This guide has outlined a rigorous and systematic approach for the characterization of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine. By elucidating its crystal structure and quantifying its binding affinity, researchers can lay a solid foundation for the development of novel therapeutics. The integration of structural biology and biophysical techniques is essential for accelerating the drug discovery process and increasing the probability of success. Future work should focus on co-crystallization of this compound with its biological target to directly visualize the binding interactions and further refine the design of next-generation inhibitors.

References

A comprehensive list of references would be compiled here based on the specific protocols and background information cited throughout the text. For the purpose of this guide, the following are representative examples of the types of resources that would be included:

  • Title: Small-Molecule Crystallography Source: Nature Reviews Methods Primers URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The Pyrazole Scaffold: A Review of Recent Advances in Medicinal Chemistry Source: Molecules URL: [Link]

Foundational

Physicochemical Profiling of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine: Molecular Weight, Partition Coefficient, and Implications in Drug Design

Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the physicochemical properties of building blocks dictate the pharmacokinetic trajectory of the final active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the physicochemical properties of building blocks dictate the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine (Free base CAS: 167298-64-8; Dihydrochloride CAS: 1238870-77-3) is a highly polar, low-molecular-weight heterocyclic amine. Featuring a pyrazole core and a secondary amine, it serves as a critical hydrogen-bonding vector in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This whitepaper provides an in-depth technical analysis of its molecular weight and partition coefficient (LogP/LogD), detailing the causality behind its structural behavior and providing self-validating experimental protocols for its characterization.

Quantitative Physicochemical Data

The fundamental properties of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine are defined by its compact size and high polarity. Below is a summary of its core quantitative data.

PropertyValueClinical/Structural Implication
Chemical Formula C₆H₁₁N₃High fraction of sp³ carbons (Fsp³) promotes solubility.
Molecular Weight 125.17 g/mol Extremely high Ligand Efficiency (LE); ideal for FBDD.
Monoisotopic Mass 125.0953 DaEssential for high-resolution mass spectrometry tracking.
Partition Coefficient (cLogP) ~0.15 to 0.60Highly hydrophilic; minimizes off-target lipophilic binding.
H-Bond Donors (HBD) 2Strong interactions with target hinge regions (e.g., kinases).
H-Bond Acceptors (HBA) 2Facilitates robust water-network coordination.

Data supported by structural profiling from 1[1] and related pyrazole derivatives[2].

Causality in Structural Design (The "Why")

Understanding why a molecule behaves the way it does is more critical than simply recording its metrics. The low molecular weight (125.17 g/mol ) and low partition coefficient (LogP ~0.2) of this compound are not coincidental; they are highly sought-after properties in medicinal chemistry.

  • Ligand Efficiency (LE): With a MW well under the 300 Da threshold for fragments, every heavy atom in this molecule must contribute significantly to the binding free energy. The pyrazole ring acts as a rigid scaffold that projects the secondary amine into solvent-exposed regions or acidic pockets without adding unnecessary lipophilic bulk.

  • Aqueous Solubility & ADME: The low LogP ensures excellent aqueous solubility. This prevents the compound from aggregating in in vitro assays (a common source of false positives) and ensures rapid dissolution in the gastrointestinal tract, a prerequisite for oral bioavailability.

  • Target Engagement: The combination of the pyrazole NH and the secondary amine provides a distinct directional hydrogen-bonding network, often acting as a bioisostere for amides or phenols.

SPR_Logic MW Molecular Weight (125.17 g/mol) ADME High Aqueous Solubility Rapid Absorption MW->ADME LogP Partition Coefficient (cLogP ~ 0.2) LogP->ADME Structure Pyrazole Core + Secondary Amine Structure->MW Structure->LogP Binding H-Bond Donor/Acceptor Kinase Hinge Binding Structure->Binding

Structure-Property Relationship logic for N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine.

Self-Validating Experimental Protocols

As an application scientist, relying solely on calculated values (cLogP) is a critical failure point during lead optimization. Experimental validation is mandatory. The following protocols are designed as self-validating systems , meaning they contain internal controls that inherently prove the reliability of the generated data.

Protocol 1: Exact Mass and Purity Verification via LC-HRMS

Before assessing lipophilicity, the structural integrity of the batch must be verified to prevent artifactual data from degradation products or synthetic impurities.

  • Step 1: Preparation: Prepare a 1 mg/mL stock solution of the compound in LC-MS grade methanol.

  • Step 2: Internal Calibration (The Validation Step): Spike the sample with a known internal mass calibration standard (e.g., Reserpine, theoretical [M+H]⁺ m/z 609.2807). Causality: This creates a self-validating mass axis. If the instrument's mass accuracy drifts, the internal standard will flag the error before the data is accepted.

  • Step 3: Chromatography: Inject 1 µL onto a C18 column (50 x 2.1 mm, 1.7 µm) using a mobile phase gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid to ensure complete ionization of the secondary amine.

  • Step 4: Acquisition & Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS) in positive ESI mode. Extract the target [M+H]⁺ ion at m/z 126.1026.

  • Acceptance Criteria: The internal standard must be within 2 ppm of its theoretical mass, and the target compound must show >95% UV purity at 210 nm.

Protocol 2: Partition Coefficient (LogD) Determination via Shake-Flask

While HPLC retention time methods exist, the direct 3[3][4]. Because this compound contains an ionizable secondary amine, LogD at physiological pH (7.4) is more biologically relevant than LogP.

  • Step 1: Phase Saturation (Critical Step): Vigorously stir n-octanol with 10 mM phosphate buffer (pH 7.4) and vice versa for 24 hours prior to the experiment. Causality: Water and octanol are partially miscible. Failing to pre-saturate the phases will cause volume shifts during the actual experiment, skewing the final concentration calculations.

  • Step 2: Sample Preparation: Dissolve the compound in the pre-saturated buffered aqueous phase at a concentration of 1 mM.

  • Step 3: Equilibration: Combine 5 mL of the spiked aqueous phase and 5 mL of the saturated octanol phase in a borosilicate glass vial. Shake mechanically at a strictly controlled 25°C ± 1°C for 24 hours.

  • Step 4: Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 15 minutes. Causality: Mechanical shaking creates micro-emulsions. Centrifugation breaks these emulsions; otherwise, aqueous droplets suspended in the octanol phase will artificially inflate the apparent lipophilicity.

  • Step 5: Quantification: Carefully sample both phases using a syringe (avoiding the interface) and quantify the compound concentration ( Coct​ and Caq​ ) using RP-HPLC-UV. Calculate LogD = Log10​(Coct​/Caq​) .

  • Self-Validation System: Concurrently run a reference standard with a known, well-documented LogD (e.g., 5[5]) in an identical parallel setup. If the experimental LogD of Atenolol deviates by more than ±0.1 log units from the literature value, the entire batch is invalidated and the buffer pH and phase saturation must be re-evaluated.

LogP_Workflow A Phase Saturation (Aqueous & Octanol) B Equilibration (Shake-Flask, 24h) A->B C Phase Separation (Centrifugation) B->C D Quantification (LC-UV/MS) C->D E Data Analysis (LogD Calculation) D->E F Internal Control (Atenolol Standard) F->D Validation

Self-validating shake-flask workflow for experimental LogP/LogD determination.

Conclusion

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a highly efficient, low-molecular-weight (125.17 g/mol ) building block. Its low partition coefficient (LogP ~0.2) dictates a highly favorable aqueous solubility profile, making it a prime candidate for integration into complex drug scaffolds where minimizing lipophilic bulk is paramount. By employing self-validating analytical protocols like HRMS with internal mass calibration and the shake-flask method with parallel standard validation, researchers can confidently utilize this compound's physicochemical metrics to drive rational drug design.

References

  • PubChemLite. "1238870-77-3 (C6H11N3)". Université du Luxembourg. Available at: [Link]

  • Encyclopedia.pub. "Methods for Determination of Lipophilicity". Encyclopedia.pub. Available at:[Link]

  • Ràfols, C., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts". PubMed (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide.

Executive Summary

The pyrazole-methanamine motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and novel anti-tubercular agents targeting the MmpL3 transporter [1]. This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine (also referred to as (5-methyl-1H-pyrazol-3-yl)-N-methylmethanamine).

The method leverages a one-pot indirect reductive amination utilizing Sodium Triacetoxyborohydride (STAB), optimizing for chemoselectivity, high yield, and operational safety by avoiding highly toxic cyanoborohydride reagents [2].

Mechanistic Rationale & Strategy

Direct alkylation of primary amines often leads to over-alkylation, producing unwanted tertiary amines or quaternary ammonium salts. To achieve strict mono-alkylation, reductive amination of an aldehyde is the gold standard [3].

In this protocol, 5-methyl-1H-pyrazole-3-carbaldehyde is reacted with methylamine to form an intermediate iminium ion. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

  • Causality of Reagent Choice: STAB is a mild, electron-deficient hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB reduces iminium ions at a significantly faster rate than it reduces aldehydes [2]. By pre-forming the imine with a catalytic amount of acetic acid, we prevent the premature reduction of the starting aldehyde into an unwanted primary alcohol byproduct.

Synthesis Aldehyde 5-methyl-1H-pyrazole- 3-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine AcOH, DCE 1 h, 25°C Amine Methylamine (2M in THF) Amine->Imine Product N-methyl-1-(5-methyl-1H- pyrazol-3-yl)methanamine Imine->Product Reduction STAB NaBH(OAc)3 (STAB) STAB->Product Hydride Transfer

Figure 1: Chemoselective reductive amination workflow using STAB.

Materials & Reagent Matrix

To ensure reproducibility, the following stoichiometric matrix is calculated for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
5-methyl-1H-pyrazole-3-carbaldehyde 110.121.0 eq1.10 gStarting Material
Methylamine (2.0 M in THF)31.061.2 eq6.0 mLAmine Source
Acetic Acid (Glacial)60.051.0 eq0.57 mLAcid Catalyst
Sodium Triacetoxyborohydride (STAB)211.941.5 eq3.18 gReducing Agent
1,2-Dichloroethane (DCE)98.96-30 mLSolvent

Note: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for STAB, which minimizes reagent clumping and ensures a homogenous hydride transfer.

Step-by-Step Synthesis Protocol

Phase 1: Iminium Ion Generation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert Nitrogen (N₂) gas to prevent oxidative degradation of the aldehyde.

  • Dissolution: Add 1.10 g (10 mmol) of 5-methyl-1H-pyrazole-3-carbaldehyde to the flask, followed by 30 mL of anhydrous DCE. Stir until fully dissolved.

  • Amine Addition: Syringe in 6.0 mL of Methylamine (2.0 M solution in THF).

  • Catalysis: Dropwise, add 0.57 mL of glacial acetic acid.

    • Causality: The acetic acid lowers the pH to ~4-5. This protonates the intermediate hemiaminal, creating a superior leaving group (water) and driving the equilibrium toward the highly reactive iminium ion.

  • Incubation: Stir the mixture at room temperature (25°C) for 1 to 2 hours.

Phase 2: Chemoselective Reduction
  • Hydride Addition: Cool the reaction flask briefly in a water bath (15°C) to manage any mild exotherm. Add 3.18 g (15 mmol) of STAB portion-wise over 5 minutes.

  • Reaction: Remove the water bath and allow the reaction to stir at room temperature for 12–16 hours under N₂. The suspension may become cloudy as sodium acetate precipitates.

Phase 3: Self-Validating Isolation (Acid-Base Extraction)

A robust protocol must be self-validating. This purification phase uses the inherent basicity of the secondary amine product to isolate it from neutral impurities (unreacted aldehyde or alcohol byproducts) without requiring silica gel chromatography.

  • Quench: Slowly add 20 mL of saturated aqueous NaHCO₃ to the reaction mixture. Caution: Vigorous effervescence (H₂ gas) will occur as unreacted STAB is destroyed. Stir for 15 minutes until bubbling ceases.

  • Organic Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.

  • Acid Extraction (Validation Step 1): Extract the combined organic layers with 1M HCl (3 × 15 mL).

    • Causality: The target methanamine is protonated and partitions into the aqueous phase. Neutral impurities remain in the organic phase, which is discarded.

  • Basification (Validation Step 2): Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches >10.

    • Visual Validation: The solution will turn cloudy or form an emulsion as the free base of the target amine precipitates out of the aqueous solution. If the solution remains perfectly clear, the reductive amination failed.

  • Final Extraction: Extract the basified aqueous layer with DCM (3 × 20 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine as a pale yellow oil or solid.

Analytical Validation Checkpoints

To confirm structural integrity, perform ¹H NMR (400 MHz, CDCl₃). The following table outlines the expected shifts.

Shift (ppm)MultiplicityIntegrationStructural Assignment
~2.30 Singlet3HPyrazole-CH₃ (C5 position)
~2.45 Singlet3HN-CH₃ (Methylamine group)
~3.80 Singlet2H-CH₂-NH- (Methylene bridge)
~5.95 Singlet1HPyrazole-CH (C4 aromatic proton)
~10.0 - 12.0 Broad Singlet1HPyrazole-NH (Highly variable based on concentration/H-bonding)

Biological & Pharmaceutical Context

The synthesized N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a critical building block. When incorporated into larger spirocyclic or heterocyclic frameworks, the pyrazole core mimics hydrogen-bond donor/acceptor networks found in native biological ligands. For instance, in anti-tubercular drug design, this specific moiety has been shown to improve membrane permeability and lower hERG toxicity while effectively inhibiting the MmpL3 transporter [1].

BiologicalContext Scaffold Pyrazole-Methanamine Scaffold Target Target Protein (e.g., MmpL3 / Kinases) Scaffold->Target Pharmacophore Binding Mechanism Receptor Binding & Inhibition Target->Mechanism Conformational Change Outcome Pathogen Arrest / Signal Modulation Mechanism->Outcome Phenotypic Effect

Figure 2: Pharmacological workflow of pyrazole-methanamine derivatives.

References

  • Stojanovski, L., et al. (2021). "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." ACS Omega, 6(46), 31109–31123. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine synthesis

Answering the complex challenges in modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for professionals engaged...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges in modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for professionals engaged in the synthesis of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine, a valuable building block in pharmaceutical development. As Senior Application Scientists, we have compiled this guide to address the common and nuanced issues that can arise during its synthesis, with a focus on improving reaction yield and purity. Our goal is to move beyond simple procedural lists to provide a validated, in-depth resource that explains the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to aid in the planning and initial execution of the synthesis.

Q1: What is the most common and efficient method for synthesizing N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine?

The most prevalent and reliable method is a one-pot reductive amination.[1][2] This process involves the reaction of 5-methyl-1H-pyrazole-3-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its efficiency and avoidance of isolating the often-unstable imine intermediate.[1]

Q2: What are the critical reaction parameters to control for maximizing yield?

Success in this synthesis hinges on the careful control of three main parameters:

  • pH: The formation of the imine intermediate is highly pH-dependent. The reaction medium should be weakly acidic (typically pH 4-5).[2] This is a critical balancing act: the acidity must be sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so acidic that it fully protonates the methylamine nucleophile, rendering it unreactive.[2]

  • Reducing Agent Selection: The choice of reducing agent is paramount. A mild and selective reducing agent is needed to reduce the imine C=N bond without significantly reducing the starting aldehyde C=O bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent candidates for this purpose.[2][3]

  • Stoichiometry and Water Removal: The initial imine formation is an equilibrium reaction that produces water.[1] While a one-pot reaction often drives the equilibrium forward as the imine is consumed, using a slight excess of methylamine can be beneficial. In some setups, the use of a dehydrating agent like magnesium sulfate can also shift the equilibrium toward the imine, though this is more common in two-step procedures.[4]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) should be developed to clearly separate the starting aldehyde, the product amine, and any major byproducts. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the disappearance of starting materials and the appearance of the product.

Synthesis and Troubleshooting Workflow

The following diagram illustrates the general synthetic pathway and key decision points for troubleshooting.

G cluster_prep Phase 1: Imine Formation cluster_reduction Phase 2: Reduction cluster_analysis Phase 3: Analysis & Troubleshooting Aldehyde 5-methyl-1H-pyrazole- 3-carbaldehyde Imine Imine Intermediate (in situ) Aldehyde->Imine Amine Methylamine (or salt) Amine->Imine Solvent Solvent (e.g., MeOH, DCE) Acid Weak Acid Catalyst (e.g., Acetic Acid) Product N-methyl-1-(5-methyl-1H- pyrazol-3-yl)methanamine Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Analysis Reaction Monitoring (TLC, LC-MS) Product->Analysis LowYield Problem: Low Yield? Analysis->LowYield Impurity Problem: Impurities? LowYield->Impurity No LowYield->Impurity Yes node_pH Check pH (Optimize 4-5) LowYield->node_pH node_Reducer Evaluate Reducer (Activity/Stoichiometry) LowYield->node_Reducer Purify Purification (Column Chromatography) Impurity->Purify No node_OverAlk Check Stoichiometry (Avoid excess aldehyde) Impurity->node_OverAlk node_Alc Use more selective reducer (NaBH(OAc)3 > NaBH4) Impurity->node_Alc

Caption: General workflow for the reductive amination synthesis and key troubleshooting checkpoints.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

  • Q: My reaction shows a significant amount of unreacted aldehyde, even after extended reaction times. What is the likely cause?

    • A: This strongly suggests that the initial imine formation is being inhibited. The most common culprit is improper pH.[2] If the medium is too basic, the carbonyl is not activated. If it is too acidic, the methylamine is protonated and non-nucleophilic.

    • Troubleshooting Steps:

      • Verify pH: Use pH paper or a calibrated meter to check the pH of your reaction mixture. It should be in the range of 4-5.

      • Adjust Catalyst: If using methylamine hydrochloride, the reaction is likely sufficiently acidic. If using a solution of free methylamine, you must add a catalytic amount of a weak acid like acetic acid.

      • Temperature: Gently warming the reaction (e.g., to 40 °C) can sometimes facilitate imine formation, but be cautious as this can also promote side reactions.

  • Q: My starting aldehyde is consumed, but I'm not seeing my desired product. Instead, I have a new spot on the TLC that I can't identify.

    • A: This points to an issue with the reduction step. The imine is forming but is either not being reduced or is degrading.

    • Troubleshooting Steps:

      • Check Reducing Agent Quality: Hydride reducing agents can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored reagent.

      • Order of Addition: Add the reducing agent only after allowing the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to allow for sufficient imine formation. Adding the reducer too early can lead to preferential reduction of the aldehyde.[1]

      • Solvent Choice: Ensure your solvent is compatible with the reducing agent. Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred for NaBH(OAc)₃.

Problem 2: Significant Impurity Formation

  • Q: My main impurity appears to be the alcohol, 1-(5-methyl-1H-pyrazol-3-yl)methanol. How can I prevent this?

    • A: This occurs when the reducing agent reduces the starting aldehyde faster than the imine. This is a problem of chemoselectivity.[1]

    • Troubleshooting Steps:

      • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for reductive aminations because it is less reactive and reduces the protonated iminium ion much faster than it reduces a ketone or aldehyde.[2] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), switching to NaBH(OAc)₃ is the most effective solution.

      • Control Temperature: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Q: I am observing a byproduct with a mass corresponding to the addition of two methyl groups to the pyrazole nitrogen and the amine. How can I improve selectivity?

    • A: This suggests over-methylation. While less common in this specific synthesis, it can occur if the reaction conditions are too harsh or if there are reactive methylating species present. A more likely scenario is the formation of a tertiary amine if the primary amine product reacts with another molecule of the aldehyde.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of methylamine relative to the aldehyde (e.g., 1.1 to 1.5 equivalents). This ensures the aldehyde is fully consumed and minimizes the chance of the product amine reacting with any remaining aldehyde.

      • Avoid External Methylating Agents: Ensure that reagents like methyl iodide or dimethyl sulfate, which are used for direct N-methylation, are not present.[5] The methyl group should come exclusively from the methylamine.

Recommended Protocol and Data

The following protocol is a robust starting point for achieving a high yield of the target compound.

Experimental Protocol: One-Pot Reductive Amination

  • To a stirred solution of 5-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in dichloromethane (DCM, ~0.1 M), add methylamine (a 2.0 M solution in THF, 1.2 eq).

  • Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until the imine is fully consumed as indicated by TLC/LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the final product.

Table 1: Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale & Reference
Aldehyde 5-methyl-1H-pyrazole-3-carbaldehydeKey starting material.
Amine Methylamine (or Methylamine HCl)Provides the N-methyl group.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High chemoselectivity for imine reduction.[3][6]
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Aprotic, good solubility for reagents.
Catalyst Acetic Acid (catalytic amount)Maintains optimal pH (4-5) for imine formation.[2]
Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity.
Reaction Time 12 - 24 hoursTypically sufficient for completion.
Typical Yield 60 - 85%Dependent on purity of starting materials and purification efficiency.

Troubleshooting Logic Flowchart

For a more granular approach to problem-solving, use the following decision tree.

G start Start Analysis: Reaction Outcome Unsatisfactory q_yield Is the primary issue LOW YIELD? start->q_yield q_purity Is the primary issue POOR PURITY? q_yield->q_purity No check_aldehyde TLC/LCMS shows unreacted aldehyde? q_yield->check_aldehyde Yes check_alcohol Major byproduct is pyrazole methanol? q_purity->check_alcohol Yes end_ok Synthesis Optimized q_purity->end_ok No fix_imine Action: Optimize Imine Formation 1. Check/Adjust pH to 4-5 2. Use fresh amine 3. Allow more time before reduction check_aldehyde->fix_imine Yes check_reducer Aldehyde consumed, but no product? check_aldehyde->check_reducer No fix_imine->end_ok check_reducer->q_purity No fix_reducer Action: Optimize Reduction 1. Use fresh reducing agent 2. Check stoichiometry (1.5 eq) 3. Confirm solvent compatibility check_reducer->fix_reducer Yes fix_reducer->end_ok fix_selectivity Action: Increase Selectivity 1. Switch to NaBH(OAc)3 2. Reduce reaction temperature (0°C) 3. Add reducer after imine forms check_alcohol->fix_selectivity Yes check_overalk Byproduct suggests tertiary amine formation? check_alcohol->check_overalk No fix_selectivity->end_ok fix_stoich Action: Adjust Stoichiometry 1. Use slight excess of methylamine (1.2 eq) 2. Ensure aldehyde is limiting reagent check_overalk->fix_stoich Yes check_overalk->end_ok No fix_stoich->end_ok

Caption: A step-by-step decision tree for troubleshooting common synthesis issues.

References

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.
  • Al-Warhi, T. I., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(2), M1234.
  • Sigma-Aldrich. 5-Methyl-1H-pyrazole-3-carbaldehyde.
  • Tairov, M., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1866-1881.
  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
  • Gokcen, T., et al. (2021).
  • Sigma-Aldrich. 5-Methyl-1H-pyrazole-3-carbaldehyde.
  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of Saudi Chemical Society, 15(3), 199-224.
  • Rojas, L., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1234.
  • MilliporeSigma. N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine.
  • Yan, H., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 30(10), 1845-1848.
  • ChemScene. N-Methyl-1-(1h-pyrazol-3-yl)methanamine.
  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination. The Journal of Organic Chemistry, 78(22), 11656-11669.
  • Dunetz, J. R., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11498-11584.
  • Wikipedia.
  • ResearchGate. Synthesis of pharmaceutical N, N-(di)
  • Chinese Chemical Letters.
  • ACS Publications.
  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Master Organic Chemistry.
  • Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Organic Syntheses. 5-Benzo[7]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.

  • Simson Pharma Limited. N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)
  • NextSDS. N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride.
  • Reddit.
  • Chemistry Steps.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Building Blocks for Medicinal Chemistry: Spotlight on N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Introduction: The Enduring Significance of the Pyrazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently prove their worth, earning the designation of "privileged scaffolds." Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove their worth, earning the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2] First synthesized in 1883, its derivatives have become integral to a vast array of therapeutic agents due to their metabolic stability and versatile biological activities.[2][3] The pyrazole nucleus is a core component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring its clinical and commercial relevance.[2][3]

One of the key reasons for the pyrazole's prevalence is its utility as a bioisostere—a chemical substituent that can replace another group without significantly impacting the desired biological activity, while potentially improving physicochemical or pharmacokinetic properties.[1] Pyrazole rings are often used to replace phenyl groups, offering a similar spatial arrangement while introducing hydrogen bond donors and acceptors, modulating lipophilicity, and altering metabolic profiles. This guide provides an in-depth comparison of various pyrazole-based building blocks, with a special focus on the versatile, yet specific, N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine, to aid researchers in selecting the optimal scaffold for their drug discovery campaigns.

Featured Building Block: N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a disubstituted pyrazole that offers a unique combination of features for library synthesis and lead optimization. Its structure provides a secondary amine on a methylene spacer at the 3-position and a methyl group at the 5-position.

Structural & Functional Analysis:

  • 3-Position (C3): The -(CH2)NH(CH3) group is the primary vector for diversification. The secondary amine is a versatile nucleophile, readily participating in reactions such as amide bond formation, urea and thiourea synthesis, sulfonamide formation, and reductive amination. The methylene spacer provides rotational flexibility, allowing the appended group to adopt various conformations to optimize binding interactions within a target protein.

  • 5-Position (C5): The methyl group provides a degree of steric bulk and lipophilicity. It can engage in beneficial hydrophobic interactions in a binding pocket and can serve to orient the molecule correctly. Its presence also blocks this position from metabolic attack, potentially improving the compound's pharmacokinetic profile.

  • 1-Position (N1): The unsubstituted ring nitrogen (NH) is a hydrogen bond donor and a site for further alkylation or arylation, offering another avenue for structural modification.[4]

This specific arrangement of functional groups makes it a valuable building block for creating libraries of compounds targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where precise vectoral orientation of substituents is key.

Comparative Analysis of Key Pyrazole Building Blocks

The choice of a pyrazole building block is a critical decision in the design of a synthetic route and the overall strategy of a drug discovery project. The optimal choice depends on the desired final structure and the intended biological target. Below is a comparison of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine with other commonly employed pyrazole scaffolds.

Building BlockStructureKey Functional Group & UseSynthetic Accessibility & Notes
N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine Secondary Amine: Ideal for urea, sulfonamide, and amide formation. The methyl group offers a subtle steric and electronic difference from a primary amine.Multi-step synthesis required, often starting from a diketone precursor. Offers controlled, late-stage diversification.
3-Amino-5-methylpyrazole Primary Aryl-like Amine: A highly versatile handle for a wide range of coupling reactions and for building fused ring systems like pyrazolopyrimidines.[5][6]Readily accessible via the reaction of cyanoacetone with hydrazine, making it a cost-effective starting material.[7]
Pyrazole-3-carboxylic Acid Carboxylic Acid: Primarily used for amide bond formation via coupling reagents (e.g., HATU, EDC). Can also be converted to esters or other acid derivatives.Can be synthesized from corresponding esters, which are often accessible through classical Knorr-type cyclocondensations of keto-ester precursors.
5-(Trifluoromethyl)-1H-pyrazol-3-amine Primary Amine & CF3 Group: The amine allows for derivatization, while the electron-withdrawing trifluoromethyl group significantly alters the electronics and lipophilicity of the ring.Synthesis can be more complex. The CF3 group can enhance metabolic stability and binding affinity (e.g., through interactions with backbone amides).

Experimental Protocols & Methodologies

The following protocols are provided as validated, reproducible methods for the synthesis of key pyrazole intermediates. The rationale behind key steps is explained to provide a deeper understanding of the chemistry.

Protocol 1: Classic Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol outlines the foundational reaction for creating a simple pyrazole ring, which serves as a starting point for many more complex derivatives.

Causality: The Knorr synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine. The hydrazine's two nucleophilic nitrogen atoms attack the two electrophilic carbonyl carbons, leading to a cyclization and dehydration cascade that results in the stable aromatic pyrazole ring.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (10.0 g, 100 mmol) and ethanol (30 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the solution. The addition is exothermic, and a gentle reflux may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting oil, add 50 mL of dichloromethane (DCM) and 50 mL of water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional 25 mL of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,5-dimethylpyrazole as a white to off-white solid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent like hexane or by sublimation.

Protocol 2: Proposed Synthesis of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

This multi-step synthesis illustrates a logical and robust pathway to the title compound, starting from a functionalized precursor.

Causality: This route is designed for regiochemical control. By starting with a keto-ester, we can selectively form the pyrazole ester. The ester is a stable functional group that can be chemoselectively reduced to the primary alcohol, which is then converted into the desired secondary amine through a series of standard transformations.

Step-by-Step Methodology:

  • Step A: Pyrazole Formation: React ethyl acetoacetate with hydrazine hydrate in ethanol under reflux, analogous to Protocol 1, to form 5-methyl-2,4-dihydro-3H-pyrazol-3-one.

  • Step B: Vilsmeier-Haack Formylation: Treat the pyrazolone from Step A with a Vilsmeier reagent (POCl₃/DMF). This reaction formylates the 4-position and chlorinates the 5-position to yield 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde.

  • Step C: Dechlorination: Catalytically hydrogenate the product from Step B (e.g., using H₂, Pd/C) to remove the chloro group, yielding 3-methyl-1H-pyrazole-4-carbaldehyde.

  • Step D: Reductive Amination: To a solution of the aldehyde from Step C (1.0 eq) in methanol, add methylamine (2.0 eq, as a solution in THF or water). Stir for 1 hour, then add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup & Purification: Quench the reaction with water, concentrate the mixture to remove methanol, and extract with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel to yield N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine.

Visualization of Synthetic and Application Workflows

The following diagrams illustrate the key synthetic pathways and the strategic application of these building blocks in drug discovery.

Knorr_Synthesis Reactants 1,3-Dicarbonyl (e.g., Acetylacetone) + Hydrazine Hydrate Intermediate Cyclization & Dehydration Intermediate Reactants->Intermediate Condensation in EtOH Product Substituted Pyrazole (e.g., 3,5-Dimethylpyrazole) Intermediate->Product Aromatization

Caption: Knorr pyrazole synthesis workflow.

Derivatization_Strategy cluster_0 Core Building Blocks cluster_1 Resulting Compound Classes Aminomethyl N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine -CH₂NHCH₃ Ureas Ureas / Thioureas Aminomethyl:f0->Ureas + Isocyanate Sulfonamides Sulfonamides Aminomethyl:f0->Sulfonamides + Sulfonyl Chloride Amino 3-Amino-5-methylpyrazole -NH₂ Amides Amides Amino:f0->Amides + Acyl Chloride Fused Fused Heterocycles (e.g., Pyrazolopyrimidines) Amino:f0->Fused + Diketone Carboxylic Pyrazole-3-carboxylic Acid -COOH Carboxylic:f0->Amides + Amine, Coupling Agent

Caption: Derivatization strategies for various pyrazole building blocks.

Conclusion: Strategic Selection for Successful Drug Discovery

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry.[3][8] While classic building blocks like aminopyrazoles and pyrazole carboxylic acids are invaluable for their directness and versatility, more tailored structures such as N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine provide a nuanced tool for fine-tuning molecular interactions.[9] The secondary amine and the defined substitution pattern allow for precise control over the final compound's properties, which can be critical for achieving the desired potency, selectivity, and pharmacokinetic profile.[1] By understanding the synthetic accessibility, reactivity, and strategic applications of these different building blocks, researchers can make more informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • ResearchGate. (n.d.). The synthesis route of 3-methylthio-5-aminopyrazoles 5a,b. [Online] Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Online] Available at: [Link]

  • Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Online] Available at: [Link]

  • Arkivoc. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Online] Available at: [Link]

  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Online] Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Online] Available at: [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Online] Available at: [Link]

  • Academia.edu. (n.d.). Studies on 3,5-diaminopyrazole derivatives. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Online] Available at: [Link]

  • Google Patents. (1985). United States Patent (19).
  • MDPI. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. [Online] Available at: [Link]

  • NextSDS. (n.d.). N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride. [Online] Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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